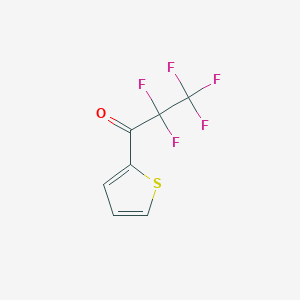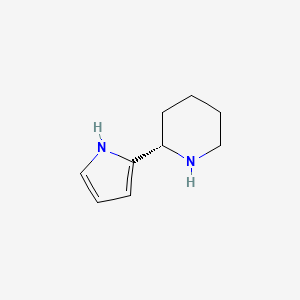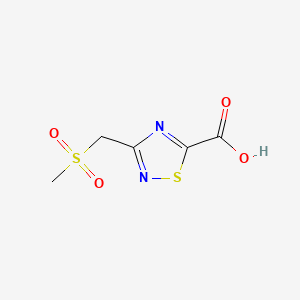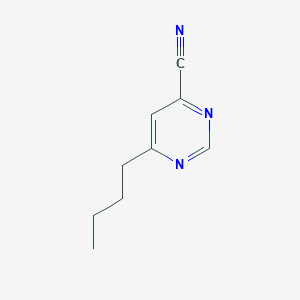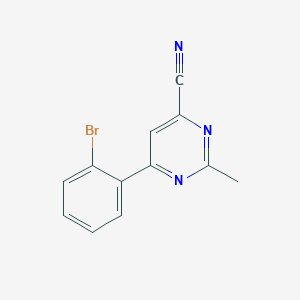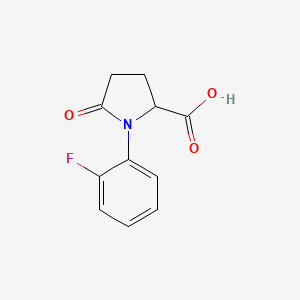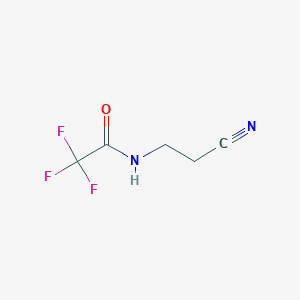
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide is an organic compound with a unique structure that includes a cyanoethyl group and a trifluoroacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-2,2,2-trifluoroacetamide typically involves the reaction of 2,2,2-trifluoroacetic anhydride with 2-cyanoethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CF3CO2O+NH2CH2CH2CN→CF3CONHCH2CH2CN+CF3COOH
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide can undergo various chemical reactions, including:
Oxidation: The cyanoethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or other derivatives.
科学的研究の応用
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N-(2-cyanoethyl)-2,2,2-trifluoroacetamide exerts its effects depends on the specific reaction or application. In general, the compound can act as a nucleophile or electrophile in various chemical reactions, interacting with molecular targets through its functional groups. The cyanoethyl group can participate in nucleophilic addition or substitution reactions, while the trifluoroacetamide group can stabilize intermediates through electron-withdrawing effects.
類似化合物との比較
Similar Compounds
N-(2-cyanoethyl)-acetamide: Similar structure but lacks the trifluoromethyl group.
N-(2-cyanoethyl)-benzamide: Contains a benzamide group instead of a trifluoroacetamide group.
2-cyanoethyl N,N-diisopropylchlorophosphoramidite: Used in oligonucleotide synthesis, similar in having a cyanoethyl group.
Uniqueness
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications where electron-withdrawing effects are desired, such as in the stabilization of reaction intermediates or in the modulation of biological activity.
特性
分子式 |
C5H5F3N2O |
|---|---|
分子量 |
166.10 g/mol |
IUPAC名 |
N-(2-cyanoethyl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C5H5F3N2O/c6-5(7,8)4(11)10-3-1-2-9/h1,3H2,(H,10,11) |
InChIキー |
DJLOSWUHFTVNQZ-UHFFFAOYSA-N |
正規SMILES |
C(CNC(=O)C(F)(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R,3R,5R)-3,4-diacetyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14887070.png)
![Ethyl (1R,5R,6R)-7-(tert-butyl)-5-hydroxy-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14887078.png)
![4-[8-amino-3-[(2R)-1-but-2-ynoylpyrrolidin-2-yl]-2,3-dihydroimidazo[1,5-a]pyrazin-1-yl]-N-pyridin-2-ylbenzamide](/img/structure/B14887092.png)

